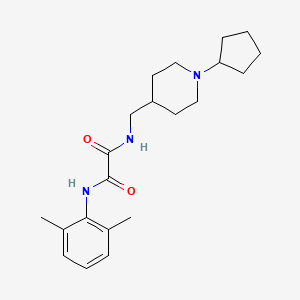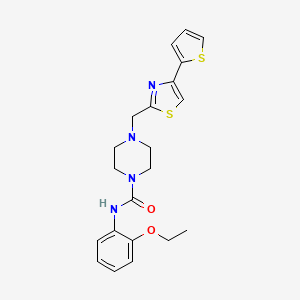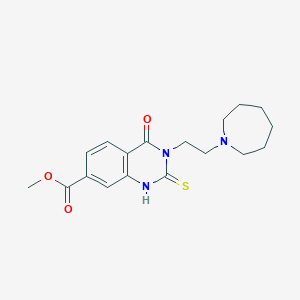![molecular formula C19H15FN2O2 B2508026 3-etil-4-(2-fluorofenil)-3,4-dihidro-1H-indeno[1,2-d]pirimidina-2,5-diona CAS No. 861209-20-3](/img/structure/B2508026.png)
3-etil-4-(2-fluorofenil)-3,4-dihidro-1H-indeno[1,2-d]pirimidina-2,5-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione" is a derivative of the dihydropyrimidine class, which is known for its diverse biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological relevance. The presence of a fluorophenyl group could influence its binding interactions with biological targets, while the dihydropyrimidine core could contribute to its stability and reactivity.
Synthesis Analysis
The synthesis of related dihydropyrimidine derivatives has been explored in various studies. For instance, a modified Biginelli-type reaction has been used to synthesize similar compounds, such as 4-phenyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione, using multicomponent condensation of 1,3-indanedione, aromatic aldehydes, and urea or thiourea with phosphorus pentoxide in ethanol under reflux conditions . This method provides a convenient one-pot synthesis with moderate to good yields and a simple workup procedure.
Molecular Structure Analysis
The molecular structure of dihydropyrimidine derivatives can be determined using single-crystal X-ray diffraction, as demonstrated in a study where the crystal structure of a related compound was analyzed . The analysis revealed that the pyridine and pyrimidine rings in these compounds are almost coplanar, which could be indicative of the molecular conformation of "3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione" as well.
Chemical Reactions Analysis
The reactivity of dihydropyrimidine derivatives can be quite diverse. For example, 3-formylpyrazolo[1,5-a]pyrimidines have been used as key intermediates for the preparation of functional fluorophores, showcasing the potential of pyrimidine derivatives to participate in various chemical reactions . The fluorophenyl group in the compound of interest may also engage in reactions typical of halogenated aromatics, such as nucleophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyrimidine derivatives can be influenced by their molecular structure. For instance, the presence of fluorine atoms can affect the compound's lipophilicity and electronic properties, which in turn can influence its solubility, melting point, and reactivity . Additionally, the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can also play a role in the compound's physical properties .
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol han demostrado un potencial antiviral. Por ejemplo:
- Derivados de 6-amino-4-sustituidoalquil-1H-indol-2-carboxilato fueron investigados como agentes antivirales. Entre ellos, el 6-amino-4-isobutoxi-1H-indol-2-carboxilato de metilo exhibió actividad inhibitoria contra la influenza A con una IC50 de 7.53 μmol/L y un alto índice de selectividad (SI) de 17.1 contra el virus CoxB3 .
Actividad anti-VIH
Los investigadores han explorado los derivados del indol como posibles agentes anti-VIH. Por ejemplo, se estudiaron nuevos derivados de indol y oxocromenil xantenona, y su acoplamiento molecular indicó actividad anti-VIH-1 .
Actividad antituberculosa
Los compuestos del indol también se han investigado por sus propiedades antituberculosas. Notablemente, los derivados de 4-aminopirrolo[2,3-d]pirimidina mostraron actividad contra la cepa reportera GFP de Mycobacterium tuberculosis (Mtb) . La introducción de diferentes átomos de halógeno en el anillo fenilo influyó en su eficacia antituberculosa.
Otras actividades biológicas
Los derivados del indol exhiben una amplia gama de efectos biológicos:
En resumen, el andamiaje del indol, incluyendo el compuesto , tiene un inmenso potencial para diversas posibilidades terapéuticas. Los investigadores continúan explorando su potencial en varios campos, lo que lo convierte en un área de estudio emocionante . Si necesitas más detalles o tienes preguntas adicionales, ¡no dudes en preguntar! 😊
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which share a similar structure with the compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that the presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the enzyme’s active site . The addition of a fused heterocycle can result in extra interactions with the enzyme and greatly enhance the activity .
Biochemical Pathways
It is known that indole derivatives can affect a broad range of biochemical pathways due to their ability to bind to multiple receptors . These pathways can lead to a variety of biological activities, as mentioned above.
Pharmacokinetics
It is known that the presence of a hydrophobic substituent on the ring can be favorable due to interaction with the ad site of the enzyme , which could potentially impact the compound’s bioavailability.
Result of Action
Based on the known biological activities of related compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular level .
Action Environment
It is known that the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine , suggesting that the compound’s efficacy could potentially be influenced by environmental factors.
Propiedades
IUPAC Name |
3-ethyl-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c1-2-22-17(13-9-5-6-10-14(13)20)15-16(21-19(22)24)11-7-3-4-8-12(11)18(15)23/h3-10,17H,2H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZFXJRVGPALFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C2=C(C3=CC=CC=C3C2=O)NC1=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

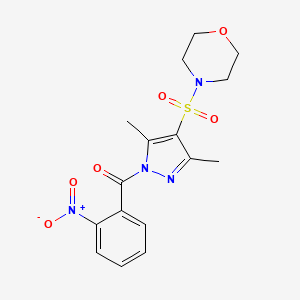
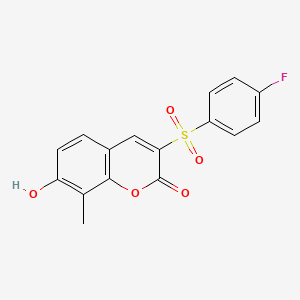
![3-butyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2507950.png)
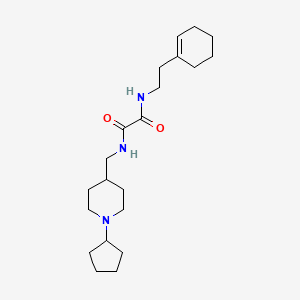
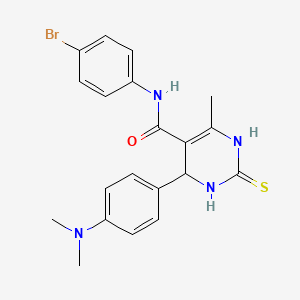
![6-Azaspiro[3.4]octan-1-ol hydrochloride](/img/structure/B2507953.png)
![5-bromo-6-chloro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2507955.png)
![Sodium;2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2507956.png)

![5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2507959.png)
![N-[4-[2-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2507960.png)
